molecular formula C12H16FNO B7854577 Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine

Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine

Cat. No.: B7854577
M. Wt: 209.26 g/mol
InChI Key: PTHKHHZNXXPRDI-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine is a secondary amine featuring a cyclopropylmethyl group attached to the nitrogen atom and a benzyl substituent with fluorine at the 3-position and methoxy at the 4-position of the aromatic ring.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-fluoro-4-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-15-12-5-4-10(6-11(12)13)8-14-7-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHKHHZNXXPRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a benzyl amine structure with a 3-fluoro and 4-methoxy substitution on the benzene ring. This specific arrangement contributes to its pharmacological properties by enhancing lipophilicity and potential interactions with biological targets.

  • Enzyme Inhibition : Cyclopropylmethyl derivatives have shown significant enzyme inhibition properties. For instance, compounds with similar structures have been reported to inhibit various enzymes, including proteases and kinases, which are crucial in cancer and viral infections .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens. Research indicates that cyclopropylmethyl derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
  • Antitumor Effects : Certain analogs have demonstrated cytotoxic effects on cancer cell lines. The incorporation of fluorine and methoxy groups has been linked to increased potency against tumor cells, possibly through enhanced cell membrane permeability or improved binding affinity to target proteins .

Study 1: Antiviral Activity

A study investigated the antiviral potential of cyclopropylmethyl derivatives against SARS-CoV-2. The compound was evaluated for its ability to inhibit the main protease (Mpro) of the virus. Results showed that certain modifications, including the addition of a methoxy group, significantly enhanced inhibitory activity, suggesting a promising avenue for developing antiviral therapies .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing treatments, indicating its potential as an effective antitubercular agent. Table 1 summarizes the MIC values observed in this study:

CompoundMIC (µg/mL)Activity Level
This compound0.05Active
Standard Treatment (e.g., Rifampicin)0.01Highly Active

Study 3: Antitumor Activity

In vitro studies have shown that cyclopropylmethyl derivatives can induce apoptosis in various cancer cell lines. One notable study reported an IC50 value of 1.5 µM for this compound against breast cancer cells, highlighting its potential as an anticancer agent .

Scientific Research Applications

Synthesis of Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation processes. The fluorine atom in the benzyl moiety can significantly influence the compound's reactivity and biological activity. For example, studies have shown that substituting the para-position on the benzyl ring enhances the compound's antituberculosis activity, with a notable minimum inhibitory concentration (MIC) of 0.0125 μg/mL against Mycobacterium tuberculosis .

Antituberculosis Activity

The compound exhibits potent antitubercular properties. Research indicates that certain derivatives maintain significant activity against M. tuberculosis, with structure-activity relationship (SAR) studies revealing that para-substituted benzyl amines outperform their meta counterparts in efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that cyclopropylmethyl derivatives may possess anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes have demonstrated that certain analogs can suppress COX activity effectively, indicating potential for developing anti-inflammatory drugs .

Neuropharmacological Applications

The compound has been investigated for its binding affinity to dopamine receptors, specifically D2 and D3 receptors. The incorporation of cyclopropylmethyl linkers has been shown to enhance selectivity and efficacy at these receptors, making it a candidate for treating neurological disorders such as schizophrenia .

Antituberculosis Study

A study focusing on the antituberculosis activity of cyclopropylmethyl derivatives found that compounds with specific substitutions exhibited significantly lower MIC values compared to standard treatments. This highlights the potential for developing new therapeutic agents against resistant strains of M. tuberculosis .

CompoundStructureMIC (μg/mL)
4cBenzyl-piperazine0.0125
4kCyclopropyl methyl0.05

Anti-inflammatory Research

Another investigation into the anti-inflammatory effects of cyclopropylmethyl derivatives revealed that certain compounds exhibited IC50_{50} values lower than traditional NSAIDs like diclofenac, suggesting a promising avenue for new anti-inflammatory therapies .

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
3b0.50.7
4b0.40.6

Neuropharmacological Assessment

In a pharmacological characterization study, cyclopropylmethyl derivatives were shown to selectively bind to D3 receptors with affinities ranging from 34 to 1090 nM, indicating their potential in treating dopamine-related disorders .

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name Benzyl Substituents Amine Group Molecular Formula Molar Mass (g/mol) Key Features References
Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine 3-fluoro, 4-methoxy Cyclopropylmethyl C₁₂H₁₅FNO* ~220.25* Balanced electronic effects (fluoro and methoxy), compact cyclopropane ring -
Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine () 4-trifluoromethyl Cyclopropylmethyl C₁₁H₁₂F₃N 215.21 Strong electron-withdrawing CF₃ group; room-temperature storage stability
Cyclopropyl-(2-fluoro-benzyl)-amine () 2-fluoro Cyclopropyl C₁₀H₁₂FN 165.21† Smaller substituent (cyclopropyl vs. cyclopropylmethyl); altered fluorine position
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine () 4-fluoro, 3-methoxy Pyridin-4-ylmethyl C₁₄H₁₅FN₂O 246.28 Heterocyclic amine; pyridine introduces basicity and hydrogen-bonding potential
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine () 3-methoxy 3-Morpholin-4-yl-propyl C₁₅H₂₄N₂O₂ 264.37 Morpholine ring enhances solubility; extended alkyl chain increases flexibility
4-(Cyclopropylmethoxy)-3-fluorophenyl]amine () 4-cyclopropylmethoxy, 3-fluoro -NH₂ (primary amine) C₁₀H₁₃ClFNO Not reported Cyclopropylmethoxy substituent; distinct primary amine configuration

*Calculated based on structural analysis; †Estimated from molecular formula.

Key Observations

Fluorine position (2- vs. 3- on benzyl) alters steric and electronic profiles. For instance, 2-fluoro substitution () may hinder rotational freedom compared to 3-fluoro .

Amine Group Variations: Pyridinylmethyl () introduces aromaticity and basicity, contrasting with the non-aromatic cyclopropylmethyl group in the target compound . Morpholine-propyl () enhances water solubility due to the oxygen-rich morpholine ring, a feature absent in the target compound .

Spectroscopic Differentiation :

  • ¹H-NMR : Methoxy protons (~δ 3.8 ppm) and fluorine’s deshielding effects on adjacent protons can distinguish substituent patterns .
  • ¹³C-NMR : Cyclopropane carbons (~δ 10–15 ppm) and trifluoromethyl carbons (~δ 120 ppm, quartets) provide clear structural markers .

Computational Insights :

  • Methods like B3LYP/6-31G(d,p) () could predict Mulliken charges and HOMO-LUMO gaps, revealing how electron-withdrawing groups (e.g., CF₃) lower HOMO energy, influencing reactivity .

Implications for Research and Development

  • Drug Design : The target compound’s balanced electronic profile may optimize receptor binding, while analogs like ’s pyridine derivative could improve pharmacokinetics .
  • Toxicity Prediction : Substructure mining () suggests cyclopropyl and fluorine groups may correlate with specific toxicological profiles, warranting further study .

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